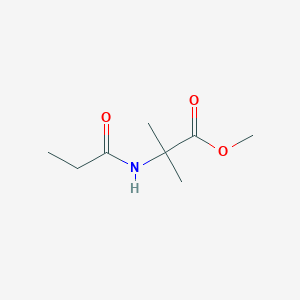
2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one, also known as 2-CPP, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of the piperidine class of compounds and is classified as a piperidinyl cyclopentyl compound. 2-CPP has been studied for its potential use in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and depression. In addition, 2-CPP has been studied for its ability to act as an agonist at the 5-HT2A receptor and to modulate the activity of the NMDA receptor.
Applications De Recherche Scientifique
Organic Synthesis and Biocatalysis
Enantioselective Biocatalysis
A study by Vink et al. (2003) presents an enantioselective biocatalytic approach towards the synthesis of 5-hydroxypiperidin-2-one, a versatile building block for potentially biologically active compounds. This synthesis involves (S)-hydroxynitrile lyase-mediated cyanohydrin formation followed by hydrogenation, showcasing the compound's role in the preparation of N,N-acetals and N-alkylated 5-hydroxypiperidinone derivatives Vink et al., 2003.
Ligand Development and Metal Complexation
Amino-alcohol Ligands
Research by de Sousa et al. (2010) on the amino-alcohol ligand N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine (Cyp(2)en) examines its synthesis, structure, and metal complexing capabilities. Despite its limited pre-organization for metal ion coordination, its conformation and ligand flexibility offer insights into its potential applications in developing novel metal complexes de Sousa et al., 2010.
Structural Analysis and Characterization
Crystal and Molecular Structure Analysis
Percino et al. (2006) detail the synthesis and characterization of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, derived from a compound structurally related to 2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one. This study highlights the importance of structural analysis in understanding the stability and reactivity of such compounds Percino et al., 2006.
Co-crystal Formation
Another study by Percino et al. (2007) investigates the synthesis and crystal structure of a co-crystal formed from a reaction expected to yield 2-hydroxy-[1,2-bis(6-methylpyridin-2-yl)]ethan-1-one. The co-crystallization of compounds demonstrates the complexity and variability in the solid-state structures of organic compounds Percino et al., 2007.
Propriétés
IUPAC Name |
2-cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-11-6-3-7-13(9-11)12(15)8-10-4-1-2-5-10/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTOQIGJFHGSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{3-[(Methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B1465296.png)

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1465298.png)





